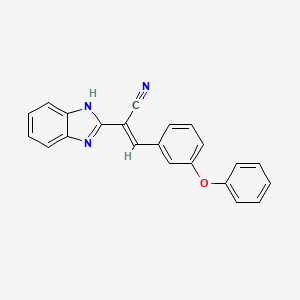
2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile, also known as BPN-15606, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. BPN-15606 is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), which is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). In
Mechanism of Action
2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile is a selective inhibitor of PDE4D, which is an enzyme that hydrolyzes cAMP to AMP. The inhibition of PDE4D by this compound leads to an increase in intracellular cAMP levels, which in turn activates PKA and CREB signaling pathways. PKA phosphorylates various target proteins such as ion channels, transcription factors, and cytoskeletal proteins, which modulate synaptic plasticity and neuronal survival. CREB is a transcription factor that regulates the expression of various genes involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been shown to reduce depressive and anxiety-like behaviors in animal models of depression.
Advantages and Limitations for Lab Experiments
2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. It has high selectivity for PDE4D, which minimizes off-target effects. However, this compound also has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. It also has low metabolic stability, which requires frequent dosing in animal studies.
Future Directions
For 2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile research include the development of more potent and selective PDE4D inhibitors, the optimization of pharmacokinetic properties, and the evaluation of long-term safety and efficacy in clinical trials. This compound may also have potential applications in other diseases such as stroke, traumatic brain injury, and epilepsy.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. The inhibition of PDE4D by this compound leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in various cellular processes such as synaptic plasticity, neuroprotection, and anti-inflammatory responses.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c23-15-17(22-24-20-11-4-5-12-21(20)25-22)13-16-7-6-10-19(14-16)26-18-8-2-1-3-9-18/h1-14H,(H,24,25)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQHXLLYYWWPHZ-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



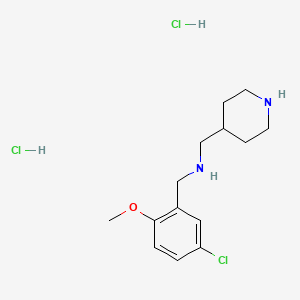
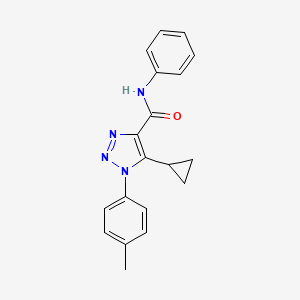
![ethyl 2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4689478.png)
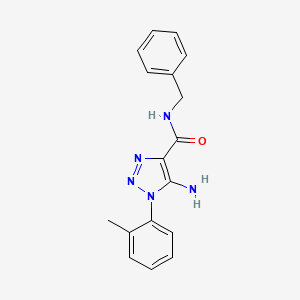
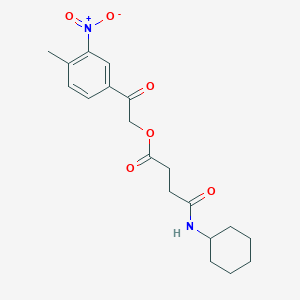
![4-chloro-N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4689493.png)


![methyl (4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4689503.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4689504.png)
![4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B4689512.png)
![3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4689519.png)
![methyl {4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4689530.png)
![1-[6-methyl-1-phenyl-4-(propylamino)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4689533.png)